molecular formula C7H6N4O2 B3026606 6-Nitro-1H-indazol-3-amine CAS No. 1027259-01-3

6-Nitro-1H-indazol-3-amine

Cat. No.: B3026606
CAS No.: 1027259-01-3
M. Wt: 178.15
InChI Key: GUQMGUUEHIUELS-UHFFFAOYSA-N
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Description

6-Nitro-1H-indazol-3-amine (also known as 6-nitroindazole) is a heterocyclic compound derived from the parent compound indazole. It has a wide range of applications in the field of science and is used in the synthesis of various organic compounds. 6-nitroindazole is a versatile compound due to its unique chemical structure and the presence of a nitro group, which gives it a range of properties that make it attractive for use in research. This article will discuss the synthesis method of 6-nitroindazole, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis through Catalysis : 6-Nitro-1H-indazol-3-amine can be synthesized efficiently via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, using nitrosobenzenes as aminating reagents. This method exhibits high efficiency and functional group tolerance under redox-neutral conditions (Wang & Li, 2016).
  • Potassium tert-Butoxide Promoted Synthesis : An effective method for synthesizing 1-aryl-1H-indazole derivatives involves intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines, facilitated by potassium tert-butoxide in dimethylformamide (DMF) at 100°C, demonstrating good yields and functional group tolerance (Esmaeili-Marandi et al., 2014).
  • Microwave-Enhanced Synthesis : Microwave irradiation has been used to synthesize indazoles via nitrenes, representing an energy-efficient approach. This method uses grinding and water-based biphasic reactions for the preparation of Schiff bases, followed by reaction with triethyl phosphite under microwave conditions (Varughese, Manhas, & Bose, 2006).

Applications in Material Science and Energetic Materials

  • Graphene-Based Catalysts : Research has investigated the reduction of nitro compounds, including this compound, using graphene-based catalysts. These processes are significant for the synthesis of amines, crucial in drug development, biologically active molecules, and polymers (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
  • Energetic Salts Synthesis : Energetic nitrogen-rich salts based on 3-azido-N-nitro-1H-1,2,4-triazol-5-amine, structurally related to this compound, have been synthesized and characterized. These compounds show potential for use in explosive materials due to their high density and decomposition temperatures (Wang, Parrish, & Shreeve, 2011).

Biological Applications and Research

  • Antitumor Activities : Derivatives of this compound have been synthesized and evaluated for antitumor activities. Some of these derivatives have shown promising results in preliminary bioassays, indicating potential applications in cancer therapy (Chu De-qing, 2011).
  • Biological Importance of Derivatives : New derivatives of this compound, specifically 2-azetidinone derivatives, have been synthesized and tested for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities. These compounds have shown significant biological activities, suggesting their importance in medicinal chemistry (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Future Directions

Indazole derivatives, including 6-Nitro-1H-indazol-3-amine, have shown promising potential in the field of medicinal chemistry . They have been used in the development of novel anti-cancer drugs with high efficiency and low toxicity . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .

Properties

IUPAC Name

6-nitro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQMGUUEHIUELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695403
Record name 6-Nitro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027259-01-3
Record name 6-Nitro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-nitrobenzonitrile (10 mmol) in isopropanol (30 mL) was added aqueous hydrazine (4 mL). The resulting solution was heated at 80° C. for 12 h. The reaction mixture was then concentrated, water (30 mL) was added, and the solution was extracted with ethyl acetate (2×25 mL). The combined organics were washed with water (30 mL) and brine (30 mL) and dried over anhydrous sodium sulfate. The volatiles were removed in vacuo yielding 3-amino-6-nitroindazole as an orange solid, which was utilized for further transformation without further purification.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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